molecular formula C7H6BrN5 B155878 5-Bromo-2-(2-methyl-2h-tetrazol-5-yl)pyridine CAS No. 380380-64-3

5-Bromo-2-(2-methyl-2h-tetrazol-5-yl)pyridine

Katalognummer B155878
CAS-Nummer: 380380-64-3
Molekulargewicht: 240.06 g/mol
InChI-Schlüssel: JANKGNBDRWYWSN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of novel 6-bromo-imidazo[4,5-b]pyridine derivatives, which are structurally related to 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine, has been reported. These derivatives were obtained through a systematic approach that involved the condensation of 5-Bromo-2,3-diaminopyridine with various aromatic aldehydes in the presence of molecular iodine in water. This step was followed by alkylation reactions using different alkyl dibromide agents. The synthesized compounds were characterized using NMR spectroscopy, and the structures of selected derivatives were confirmed by monocrystalline X-ray crystallography .

Molecular Structure Analysis

The molecular structure of the synthesized 6-bromo-imidazo[4,5-b]pyridine derivatives was elucidated using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) methods at the B3LYP/6-31G++(d,p) level of theory. Additionally, the intermolecular contacts between units of the synthesized compounds were determined through Hirshfeld surface analysis. This analysis provided insights into the molecular interactions and stability of the compounds .

Chemical Reactions Analysis

The chemical reactivity of the synthesized compounds was explored through molecular docking studies. These studies aimed to determine the binding affinity of the compounds to the binding site of S. aureus tyrosyl-tRNA synthetase, a target enzyme. Among the compounds tested, one derivative, referred to as 9a, showed the highest binding affinity with a value of -8.74 Kcal/mol, indicating its potential as a tyrosyl-tRNA synthetase inhibitor .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine are not directly reported in the provided papers, related compounds have been studied. For instance, the structural differences observed in the pyridin-2-ylboron derivatives, which include variations in the orientation of the dioxaborolane ring and bond angles of the BO2 group, contribute to their stability and reactivity. Ab initio calculations based on the crystal structures of these compounds revealed different distributions in the HOMO and LUMO, which correspond to the observed differences in chemical reactions . Additionally, the photoluminescent properties of related ligands and their complexes were studied, which could suggest similar properties for 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine derivatives .

Wissenschaftliche Forschungsanwendungen

Crystallography

  • Summary of Application : The crystal structure of 5-bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine has been studied . This research contributes to the understanding of the molecular structure and arrangement of this compound.
  • Methods of Application : The crystal structure was determined using X-ray diffraction . The crystal was a colorless block with a size of 0.24 × 0.21 × 0.17 mm .
  • Results : The crystal structure was found to be triclinic, with specific parameters such as a = 8.3319 (4) Å, b = 10.0666 (5) Å, c = 11.4042 (6) Å, α = 107.213 (5)°, β = 99.394 (4)°, γ = 95.540 (4)°, V = 890.71 (8) Å .

Antibacterial Research

  • Summary of Application : 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine-d3 is used in infectious disease research as an antibacterial agent .
  • Methods of Application : This compound is available for purchase as a reference standard for research purposes .
  • Results : The specific results or outcomes of this application are not provided in the source .

Organic Synthesis

  • Summary of Application : This compound has been used as a synthetic intermediate in organic synthesis.
  • Methods of Application : The specific methods of application or experimental procedures are not provided in the source.
  • Results : The specific results or outcomes of this application are not provided in the source.

Pharmaceutical Research

  • Summary of Application : 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine-d3 is an intermediate in synthesizing Tedizolid-d3 , a labelled form of Tedizolid, known as TR-700, which is an oral and intravenous administered intracellular antibacterial drug .
  • Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
  • Results : The specific results or outcomes of this application are not provided in the source .

Synthesis of Torezolid-based Antibacterial Agent

  • Summary of Application : This compound has been used to investigate a Torezolid-based antibacterial agent .
  • Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
  • Results : The specific results or outcomes of this application are not provided in the source .

Synthesis of 2-(2-Methyl-2H-tetrazol-5-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

  • Summary of Application : This compound has been used in the synthesis of 2-(2-Methyl-2H-tetrazol-5-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine .
  • Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
  • Results : The specific results or outcomes of this application are not provided in the source .

Synthesis of 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine-d3

  • Summary of Application : This compound is an intermediate in synthesizing Tedizolid-d3 , a labelled form of Tedizolid, known as TR-700, which is an oral and intravenous administered intracellular antibacterial drug .
  • Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
  • Results : The specific results or outcomes of this application are not provided in the source .

Synthesis of 2-(2-Methyl-2H-tetrazol-5-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

  • Summary of Application : This compound has been used to investigate a Torezolid-based antibacterial agent .
  • Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
  • Results : The specific results or outcomes of this application are not provided in the source .

Safety And Hazards

The safety data sheet for 5-Bromo-2-(2-methyl-2h-tetrazol-5-yl)pyridine indicates that it has hazard statements H315;H319;H228 and precautionary statements P240;P210;P241;P264;P280;P302+P352;P370+P378;P337+P313;P305+P351+P338;P362+P364;P332+P313 .

Eigenschaften

IUPAC Name

5-bromo-2-(2-methyltetrazol-5-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN5/c1-13-11-7(10-12-13)6-3-2-5(8)4-9-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JANKGNBDRWYWSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1N=C(N=N1)C2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20634149
Record name 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20634149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(2-methyl-2h-tetrazol-5-yl)pyridine

CAS RN

380380-64-3
Record name 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20634149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 380380-64-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

10.5 g of 2-(tetrazol-5-yl)-5-bromopyridine prepared in the Preparation example 6 was dissolved in 100 ml of dimethylformamide. And then 6.5 g of sodium hydroxide was added to the solution and 9.3 g of iodomethane was slowly added to the solution at the temperature of 0° C. The solution was stirred for 6 hours at room temperature, added with water, extracted with ethyl acetate. And then the organic layer was washed with brine, dehydrated, filtrated, concentrated in vacuo and purified by column chromatography to obtain 4 g of 2-(1-methyltetrazol-5-yl)-5-bromopyridine and 5 g of 2-(2-methyltetrazol-5-yl)-5-bromopyridine.
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
6.5 g
Type
reactant
Reaction Step Two
Quantity
9.3 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-(2-methyl-2h-tetrazol-5-yl)pyridine
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-(2-methyl-2h-tetrazol-5-yl)pyridine
Reactant of Route 3
Reactant of Route 3
5-Bromo-2-(2-methyl-2h-tetrazol-5-yl)pyridine
Reactant of Route 4
Reactant of Route 4
5-Bromo-2-(2-methyl-2h-tetrazol-5-yl)pyridine
Reactant of Route 5
Reactant of Route 5
5-Bromo-2-(2-methyl-2h-tetrazol-5-yl)pyridine
Reactant of Route 6
5-Bromo-2-(2-methyl-2h-tetrazol-5-yl)pyridine

Citations

For This Compound
92
Citations
XD Mou, YR Xu, L Liu, XF Zhang… - … für Kristallographie-New …, 2020 - degruyter.com
The crystal structure of 5-bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine, C7H6BrN5 Skip to content Should you have institutional access? Here's how to get it ... De Gruyter € EUR - Euro £ …
Number of citations: 0 www.degruyter.com
HJ Tang, YR Xu, XH Wang, FL Zhao… - … für Kristallographie-New …, 2019 - degruyter.com
C 7 H 6 BrN 5 , orthorhombic, Acam (no. 64; unconventional setting of Cmce formerly known as Cmca), a = 12.3735(8) Å, b = 20.8690(11) Å, c = 6.8385(6) Å, V = 1765.9(2) Å 3 , Z = 8, R …
Number of citations: 2 www.degruyter.com
Y Kwon, Y Choe - Journal of Solution Chemistry, 2014 - Springer
Light-emitting electrochemical cells (LECs) are a promising type of electroluminescent device for display and lighting applications. In this study, LECs based on ionic iridium complexes …
Number of citations: 10 link.springer.com
권이슬, 허지윤, 최영선 - 한국공업화학회연구논문초록집, 2013 - cheric.org
Light-emitting electrochemical cells (LECs) are a promising type of electroluminescent device. In this study, preparation and electrical properties of LECs based on ionic transition metal …
Number of citations: 2 www.cheric.org
L Wang, L Ma - Zeitschrift für Kristallographie-New Crystal Structures, 2020 - degruyter.com
C 32 H 26 CoF 6 N 4 O 6 , triclinic, P1̄ (no. 2), a = 5.4881(3) Å, b = 11.6495(6) Å, c = 13.1533(6) Å, α = 84.979(2), β = 84.370(2), γ = 80.602(2), V = 823.46(7) Å 3 , Z = 1, R gt (F) = …
Number of citations: 1 www.degruyter.com
YL Zhao, LL Ma, XD Liu, Y Sui… - … für Kristallographie-New …, 2020 - degruyter.com
The crystal structure of 2-p-fluorophenyl-5-dihydroxymethyl-1,3,4-oxadiazole, C9H7FN2O3 Skip to content Should you have institutional access? Here's how to get it ... De Gruyter € …
Number of citations: 0 www.degruyter.com
P Li, L Liu, B Lou, H Zhan - Zeitschrift für Kristallographie-New …, 2020 - degruyter.com
Crystal structure of 3,7-dimethyl-1-(5-oxohexyl)-3,7-dihydro-1H-purine-2,6-dione 4-hydroxybenzoic acid, C20H24N4O6 Skip to content Should you have institutional access? Here's …
Number of citations: 0 www.degruyter.com
J Shin, J Kang, KM Ok, J Do - Zeitschrift für Kristallographie-New …, 2020 - degruyter.com
C 48 H 70 CuN 8 O 12 , triclinic, P1̄ (no. 2), a = 9.4869(1) Å, b = 11.2213(1) Å, c = 12.0819(1) Å, α = 74.608(1), β = 78.441(1), γ = 86.820(1), V = 1214.90(2) Å 3 , Z = 1, R gt (F) = 0.0460…
Number of citations: 3 www.degruyter.com
JC Zhang, JL Chen, FM Nie - Zeitschrift für Kristallographie-New …, 2020 - degruyter.com
C 33 H 39 Cl 2 N 9 NiO 12 , monoclinic, P2 1 /c (no. 14), a = 9.7478(4) Å, b = 20.6247(7) Å, c = 19.0897(11) Å, β = 92.767(5), V = 3833.4(3) Å 3 , Z = 4, R gt (F) = 0.0527, wR ref (F 2 ) = …
Number of citations: 0 www.degruyter.com
X Yu, YF Chen, GJ Huang, YF Zhang… - … für Kristallographie-New …, 2020 - degruyter.com
C 21 H 21 N 3 O 4 S, triclinic, P1̄ (no. 2), a = 9.4256(9) Å, b = 10.1906(9) Å, c = 11.6539(9) Å, α = 101.896(7), β = 104.770(8), γ = 93.271(8), V = 1052.01(16) Å 3 , Z = 2, R gt (F) = …
Number of citations: 2 www.degruyter.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.